molecular formula C30H21Cl4OP B15178439 2,3,5,6-tetrachlorophenolate;tetraphenylphosphanium CAS No. 94231-21-7

2,3,5,6-tetrachlorophenolate;tetraphenylphosphanium

Cat. No.: B15178439
CAS No.: 94231-21-7
M. Wt: 570.3 g/mol
InChI Key: YZAOQTAQKWZHHI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrachlorophenolate;tetraphenylphosphanium is a compound that combines the properties of 2,3,5,6-tetrachlorophenolate and tetraphenylphosphanium. 2,3,5,6-Tetrachlorophenolate is a chlorinated derivative of phenol, known for its use in various industrial applications. Tetraphenylphosphanium is a phosphonium salt often used in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetrachlorophenolate typically involves the chlorination of phenol. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an excess of chlorine to achieve full chlorination.

Tetraphenylphosphanium can be synthesized by reacting triphenylphosphine with an alkyl halide, such as methyl iodide, under reflux conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 2,3,5,6-tetrachlorophenolate involves large-scale chlorination reactors where phenol is continuously fed and chlorinated using chlorine gas. The process is optimized for high yield and purity, with by-products being recycled or treated to minimize waste.

Tetraphenylphosphanium is produced industrially by reacting triphenylphosphine with alkyl halides in large reactors. The process is designed to ensure complete reaction and high purity of the final product, which is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachlorophenolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form less chlorinated phenols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Tetraphenylphosphanium participates in:

    Nucleophilic Substitution: It can react with nucleophiles to form new phosphonium salts.

    Oxidation: It can be oxidized to form phosphine oxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less chlorinated phenols and phenol itself.

    Substitution: Various substituted phenols and phosphonium salts.

Scientific Research Applications

2,3,5,6-Tetrachlorophenolate is used in:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of pesticides and dyes.

    Biology: In studies related to its toxicological effects and environmental impact.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Used in the production of wood preservatives and disinfectants.

Tetraphenylphosphanium is used in:

    Chemistry: As a phase-transfer catalyst and in the synthesis of various organic compounds.

    Biology: In studies involving mitochondrial function and as a probe for cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Used in the production of specialty chemicals and as a catalyst in polymerization reactions.

Mechanism of Action

2,3,5,6-Tetrachlorophenolate exerts its effects through:

    Molecular Targets: It targets enzymes involved in oxidative stress and cellular respiration.

    Pathways: It disrupts cellular processes by generating reactive oxygen species and interfering with electron transport chains.

Tetraphenylphosphanium acts by:

    Molecular Targets: It targets mitochondrial membranes and enzymes.

    Pathways: It facilitates the transport of molecules across membranes and modulates mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A less chlorinated phenol with similar industrial applications.

    Pentachlorophenol: A more highly chlorinated phenol used as a wood preservative.

    Triphenylphosphine: A related phosphine compound used in organic synthesis.

Uniqueness

2,3,5,6-Tetrachlorophenolate is unique due to its high degree of chlorination, which imparts greater stability and resistance to degradation. Tetraphenylphosphanium is unique for its ability to act as a phase-transfer catalyst and its role in mitochondrial studies.

Properties

CAS No.

94231-21-7

Molecular Formula

C30H21Cl4OP

Molecular Weight

570.3 g/mol

IUPAC Name

2,3,5,6-tetrachlorophenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C6H2Cl4O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;7-2-1-3(8)5(10)6(11)4(2)9/h1-20H;1,11H/q+1;/p-1

InChI Key

YZAOQTAQKWZHHI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.